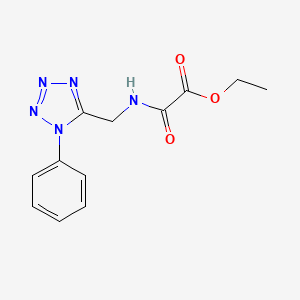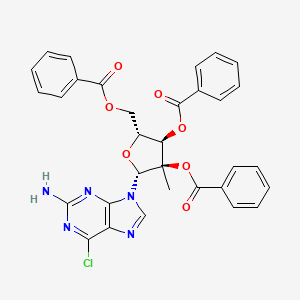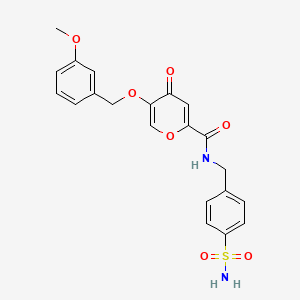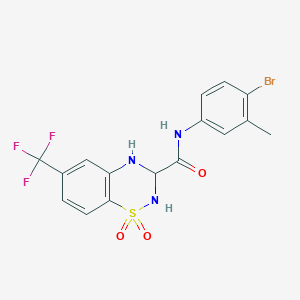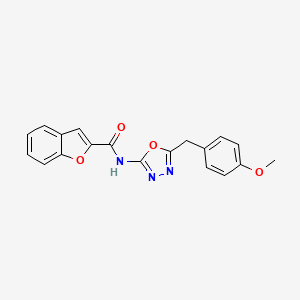
N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N1-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide" is a complex molecule that appears to be related to a class of compounds with potential pharmacological activities. The structure suggests the presence of a tetrahydroquinoline core, a pyrrolidine moiety, and a tetrahydrofuran group, which are common in molecules with biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated as potent histamine-3 (H3) receptor antagonists . Another study described the synthesis of conformationally restricted derivatives of 2-(1-pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylenediamines, which included tetrahydroisoquinoline-containing ligands . These syntheses typically involve acylation and reduction steps, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction analysis. For example, the crystal structure of a compound with a 6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl group was reported, providing insights into the geometry and intermolecular interactions such as hydrogen bonding . Another study reported the crystal structure of a compound with a tetrahydroquinoline ring system, which is coplanar and adopts a sofa conformation, while the pyrrolidine group adopts an envelope conformation . These findings can help infer the three-dimensional conformation of the compound .
Chemical Reactions Analysis
While specific chemical reactions involving the compound "this compound" are not detailed in the provided papers, the literature on similar compounds can provide insights. The reactivity of such compounds is likely influenced by the presence of the tetrahydroquinoline and pyrrolidine moieties, which can participate in various chemical transformations, including alkylation, acylation, and reduction .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with similar structures have been studied. The crystallographic analysis provides information on the solid-state properties, such as crystal system, space group, and cell parameters . These properties are crucial for understanding the compound's stability, solubility, and potential interactions with biological targets. The presence of hydrogen bond donors and acceptors, as well as the overall molecular geometry, can influence the compound's solubility and permeability, which are important factors in drug design.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Facile Synthetic Protocol : A study outlines a method for selectively preparing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives through Lewis acid-catalyzed reactions, demonstrating the compound's utility in synthetic chemistry (Lu & Shi, 2007).
- C-H Functionalization : Another research highlights the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds, showing the versatility of these compounds in constructing complex molecular architectures (Kang et al., 2015).
- Novel Synthesis Routes : A novel four-component one-pot process is described for synthesizing pyrindines and tetrahydroquinolines, indicating the compound's role in enabling efficient synthetic pathways (Yehia et al., 2002).
Catalytic and Material Science Applications
- Ethylene Polymerization : Research into 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel Dichlorides has shown that related compounds can act as catalysts in ethylene polymerization, suggesting potential industrial applications (Zhang et al., 2011).
- Ugi Reaction with Amine C-H Functionalization : A study demonstrates an Ugi reaction variant incorporating a redox-neutral amine C-H functionalization step, highlighting the compound's role in innovative organic synthesis techniques (Zhu & Seidel, 2016).
Pharmacological Research Applications
- Topoisomerase I-Targeting Activity : One study found novel anticancer agents within this compound class that possess potent topoisomerase I-targeting activity, indicating its significance in developing therapeutic agents (Ruchelman et al., 2004).
Propriétés
IUPAC Name |
N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-26-10-4-6-17-14-18(8-9-20(17)26)21(27-11-2-3-12-27)16-25-23(29)22(28)24-15-19-7-5-13-30-19/h8-9,14,19,21H,2-7,10-13,15-16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBMZVZLBZAWLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3CCCO3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)
![6-{3-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2504664.png)
![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)
![2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2504667.png)
![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)
